(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
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Description
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
Studies have investigated the crystal packing and molecular interactions of related compounds, revealing insights into their structural properties. For instance, research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates has highlighted the presence of rare N⋯π interactions and hydrogen bonding, which contribute to their unique crystal packing structures (Zhang, Wu, & Zhang, 2011). These findings can inform the design of new materials with tailored properties.
Synthesis and Characterization
Research into the synthesis and characterization of related compounds provides valuable insights into their potential applications in material science and organic synthesis. A study on the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, for example, detailed its crystal structure and molecular dimensions, offering a foundation for developing novel compounds with specific electronic and structural properties (Johnson et al., 2006).
Mechanofluorochromic Properties
The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives have been explored, showing how their optical properties change in response to mechanical stimuli. This research suggests potential applications in developing pressure-sensitive materials or sensors (Song et al., 2015).
Catalytic Applications
The catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides, forming selenide and tetra-substituted ethylene, presents an interesting avenue for the synthesis of new chemical entities, potentially useful in various catalytic and synthetic applications (Tamagaki & Hatanaka, 1976).
Computational Studies and Material Science
Computational studies and material science applications are also significant areas of research. For example, the interplay between steric and electronic factors has been investigated to determine the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones. These studies can help in the rational design of materials with desired electronic properties (Bertolasi et al., 2006).
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-19(11-10-18)17(20)9-7-14-6-8-15(22-13(2)3)16(12-14)21-4/h6-9,12-13H,5,11H2,1-4H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZTWEHKNDGGJW-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC(=C(C=C1)OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC(=C(C=C1)OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.